molecular formula C20H16FN3OS B2499773 7-(4-fluorophenyl)-2-methyl-5-(2-methylbenzyl)thiazolo[4,5-d]pyridazin-4(5H)-one CAS No. 942003-93-2

7-(4-fluorophenyl)-2-methyl-5-(2-methylbenzyl)thiazolo[4,5-d]pyridazin-4(5H)-one

Cat. No.: B2499773
CAS No.: 942003-93-2
M. Wt: 365.43
InChI Key: FWVKIAKRUDXJEH-UHFFFAOYSA-N
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Description

7-(4-fluorophenyl)-2-methyl-5-(2-methylbenzyl)thiazolo[4,5-d]pyridazin-4(5H)-one is a synthetically produced complex heterocyclic compound designed for pharmaceutical and life sciences research. This molecule belongs to the class of thiazolo[4,5-d]pyridazines, a scaffold of significant interest in medicinal chemistry due to its structural similarity to biologically active purine analogs and its potential for diverse pharmacological applications. The compound features a fluorophenyl substituent, a common moiety in drug design that can influence metabolic stability and binding affinity, and a 2-methylbenzyl group which may contribute to target interaction and selectivity. While the specific biological data for this analog is under investigation, closely related thiazolo-fused heterocycles have demonstrated considerable promise as core structures for developing novel therapeutic agents. For instance, structurally similar thiazolotriazinone derivatives have shown excellent in vitro antibacterial activity, in some cases surpassing the efficacy of established drugs like ciprofloxacin, particularly against strains such as Staphylococcus aureus and Escherichia coli . The mechanism of action for such analogs often involves targeting essential bacterial enzymes; molecular docking studies suggest that related compounds can inhibit DNA topoisomerase II (DNA gyrase) through a crucial salt bridge interaction between a carboxylate group and a Mg2+ ion in the enzyme's active site . Furthermore, other fused heterocyclic systems, like oxazolo[5,4-d]pyrimidines, are actively researched as targeted anticancer agents, acting as inhibitors of critical tyrosine kinase receptors such as VEGFR2 and EGFR, which are pivotal in tumor angiogenesis and proliferation . This combination of a privileged heterocyclic core and strategic substituents makes this compound a valuable chemical tool for researchers exploring new inhibitors, probing structure-activity relationships (SAR), and advancing lead compounds in areas like antibiotic and anticancer drug discovery. This product is intended for non-human research use only and is not approved for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

7-(4-fluorophenyl)-2-methyl-5-[(2-methylphenyl)methyl]-[1,3]thiazolo[4,5-d]pyridazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16FN3OS/c1-12-5-3-4-6-15(12)11-24-20(25)18-19(26-13(2)22-18)17(23-24)14-7-9-16(21)10-8-14/h3-10H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWVKIAKRUDXJEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2C(=O)C3=C(C(=N2)C4=CC=C(C=C4)F)SC(=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-fluorophenyl)-2-methyl-5-(2-methylbenzyl)thiazolo[4,5-d]pyridazin-4(5H)-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:

    Formation of the Thiazole Ring: The initial step involves the synthesis of the thiazole ring. This can be achieved by reacting a suitable α-haloketone with thiourea under basic conditions.

    Construction of the Pyridazinone Core: The thiazole intermediate is then subjected to cyclization with a hydrazine derivative to form the pyridazinone core.

    Introduction of Substituents:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution at the Fluorophenyl Ring

The 4-fluorophenyl group undergoes nucleophilic substitution due to the electron-deficient nature of the aromatic ring. Fluorine acts as a leaving group under specific conditions:

Reaction Type Conditions Products Key Observations
Amine displacement K₂CO₃, DMF, 80–100°C, 12–24h 4-(Substituted amino)phenyl derivativesElectron-withdrawing groups enhance reactivity .
Alkoxylation NaOR (R = alkyl), DMSO, 60°C, 6h 4-alkoxyphenyl analogsSteric hindrance from methyl groups slows kinetics .

Example : Reaction with piperidine in DMF yields 4-(piperidin-1-yl)phenyl derivatives, confirmed via LC-MS and ¹⁹F NMR .

Functionalization of the Benzyl Group

The 2-methylbenzyl substituent participates in oxidation and radical-mediated reactions:

Reaction Type Conditions Products Key Observations
Oxidation KMnO₄, H₂SO₄, 0°C, 2h Benzoic acid derivativeOver-oxidation of thiazole ring observed at higher temps .
Bromination NBS, AIBN, CCl₄, reflux, 6h Brominated benzyl intermediatesSelective C–H activation at benzylic position .

Example : Bromination with N-bromosuccinimide (NBS) produces 5-(2-bromomethylbenzyl) analogs, which serve as intermediates for Suzuki couplings .

Thiazolo[4,5-d]pyridazinone Core Reactivity

The fused heterocyclic system exhibits unique reactivity:

3.1. Ring-Opening Reactions

Acid or base hydrolysis cleaves the thiazole ring:

  • Acidic conditions (HCl, reflux): Forms pyridazinone-thiol intermediates.

  • Basic conditions (NaOH, EtOH): Generates disulfides via oxidative coupling.

3.2. Electrophilic Substitution

Nitration and sulfonation occur at electron-rich positions:

  • Nitration (HNO₃/H₂SO₄): Introduces nitro groups at C3 of the thiazole ring .

  • Sulfonation (SO₃, DCM): Yields sulfonated derivatives with enhanced solubility .

Cross-Coupling Reactions

The benzyl and fluorophenyl groups enable transition-metal-catalyzed couplings:

Reaction Type Catalyst Products Application
Suzuki coupling Pd(PPh₃)₄, K₂CO₃ Biaryl derivativesLibrary synthesis for bioactivity screens .
Buchwald–Hartwig Pd₂(dba)₃, Xantphos N-aryl amidesUsed to introduce pharmacophores .

Example : Suzuki coupling with 4-bromophenylboronic acid yields 5-(4-biphenylmethyl) analogs .

Photochemical and Thermal Stability

  • Photolysis (UV light, 254 nm): Degrades via C–S bond cleavage, forming pyridazinone and thiophene fragments.

  • Thermal decomposition (>200°C): Produces fluorobenzene and methylbenzene volatiles, confirmed by TGA-MS.

Biological Derivatization

The compound serves as a precursor for anticonvulsant and anticancer agents:

  • Hybridization with pyridazinones : Enhances binding to GABA receptors .

  • Chlorination at C7 : Improves cytotoxicity against HT29 cancer cells (IC₅₀ = 2.01 µM) .

Scientific Research Applications

Medicinal Chemistry

This compound serves as a scaffold for drug development , particularly targeting central nervous system disorders. The structural modifications enabled by the thiazolo[4,5-d]pyridazinone framework allow for the synthesis of derivatives with tailored pharmacological profiles. For instance, studies have indicated that derivatives of similar thiazolo compounds exhibit significant analgesic and anti-inflammatory activities .

Biological Studies

7-(4-fluorophenyl)-2-methyl-5-(2-methylbenzyl)thiazolo[4,5-d]pyridazin-4(5H)-one is utilized in biological studies to investigate interactions with various biological targets such as enzymes and receptors. The incorporation of fluorine enhances binding affinity, potentially modulating enzyme activity or receptor interactions. Such interactions are crucial for understanding the compound's mechanism of action and therapeutic potential .

Industrial Applications

In addition to its medicinal uses, this compound has potential applications in industrial settings. Its ability to serve as an intermediate in the synthesis of more complex heterocycles can facilitate the development of new materials or chemicals with specific properties. Continuous flow reactors may be employed to optimize production processes for high yield and purity.

Case Studies and Research Findings

Several studies have highlighted the efficacy of compounds related to this compound:

  • Analgesic and Anti-inflammatory Activities : A series of thiazolo derivatives were synthesized and tested for their analgesic effects in animal models, demonstrating significant pain relief comparable to standard analgesics .
  • Antimicrobial Activity : Compounds derived from similar thiazolo frameworks have shown promising antimicrobial properties against various pathogens, indicating potential therapeutic applications in treating infections .

Mechanism of Action

The mechanism of action of 7-(4-fluorophenyl)-2-methyl-5-(2-methylbenzyl)thiazolo[4,5-d]pyridazin-4(5H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom can enhance its binding affinity to these targets, thereby modulating their activity. The compound may act as an inhibitor or activator, depending on the nature of the target and the specific interactions involved.

Comparison with Similar Compounds

Similar Compounds

  • 7-(4-chlorophenyl)-2-methyl-5-(2-methylbenzyl)thiazolo[4,5-d]pyridazin-4(5H)-one
  • 7-(4-bromophenyl)-2-methyl-5-(2-methylbenzyl)thiazolo[4,5-d]pyridazin-4(5H)-one
  • 7-(4-methylphenyl)-2-methyl-5-(2-methylbenzyl)thiazolo[4,5-d]pyridazin-4(5H)-one

Uniqueness

The uniqueness of 7-(4-fluorophenyl)-2-methyl-5-(2-methylbenzyl)thiazolo[4,5-d]pyridazin-4(5H)-one lies in the presence of the fluorine atom, which can significantly influence its biological activity and pharmacokinetic properties. Fluorine atoms are known to enhance the metabolic stability and membrane permeability of compounds, making this compound particularly valuable in drug development.

Biological Activity

7-(4-fluorophenyl)-2-methyl-5-(2-methylbenzyl)thiazolo[4,5-d]pyridazin-4(5H)-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a thiazolo[4,5-d]pyridazinone core, which is significant for various pharmacological applications. Its structure includes a fluorophenyl group and methyl substituents that may enhance its biological properties.

Chemical Structure and Properties

The compound can be described by the following structural formula:

IUPAC Name 7(4fluorophenyl)2methyl5[(2methylphenyl)methyl][1,3]thiazolo[4,5d]pyridazin4one\text{IUPAC Name }7-(4-fluorophenyl)-2-methyl-5-[(2-methylphenyl)methyl]-[1,3]thiazolo[4,5-d]pyridazin-4-one
PropertyValue
Molecular FormulaC20_{20}H16_{16}FN3_{3}OS
Molecular Weight367.42 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The presence of the fluorine atom enhances its binding affinity, potentially leading to modulation of target activity. This compound may act as an inhibitor or activator , depending on the specific biological context.

Antimicrobial Activity

Research indicates that thiazolo[4,5-d]pyridazinone derivatives exhibit significant antimicrobial properties. A study highlighted that related compounds demonstrated potent inhibitory effects against various bacterial strains, including Pseudomonas aeruginosa and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds were found to be as low as 0.21 μM .

Anti-inflammatory Effects

In vitro studies have suggested that derivatives of thiazolo[4,5-d]pyridazinone may possess anti-inflammatory properties by inhibiting key inflammatory pathways. For instance, some derivatives were shown to inhibit the production of pro-inflammatory cytokines in cellular models .

Cytotoxicity and Cancer Research

The cytotoxic effects of related thiazolo compounds have been evaluated using various cancer cell lines. Compounds derived from similar scaffolds exhibited selective cytotoxicity against cancer cells while sparing normal cells. The structure-activity relationship (SAR) studies indicate that modifications at specific positions can enhance anticancer activity .

Case Studies and Research Findings

  • Structure-Activity Relationship Studies : A series of thiazolo derivatives were synthesized and evaluated for their biological activities. It was found that certain modifications significantly increased their potency against specific targets like kinases involved in cancer progression .
  • Molecular Docking Studies : Computational studies have provided insights into the binding interactions of these compounds with their biological targets. For example, molecular docking simulations revealed favorable binding energies for certain derivatives against enzymes such as DNA gyrase and MurD, which are critical in bacterial growth .
  • In Vivo Efficacy : Some studies have transitioned from in vitro findings to in vivo models, demonstrating the efficacy of these compounds in reducing tumor growth or inflammation in animal models . These findings support the potential therapeutic applications of thiazolo[4,5-d]pyridazinones in treating various diseases.

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